![molecular formula C10H8N8O2S B3606694 1-(1,3-benzodioxol-5-yl)-5-[(2H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B3606694.png)
1-(1,3-benzodioxol-5-yl)-5-[(2H-tetrazol-5-ylmethyl)thio]-1H-tetrazole
Overview
Description
1-(1,3-benzodioxol-5-yl)-5-[(2H-tetrazol-5-ylmethyl)thio]-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BTT and is a heterocyclic compound containing a tetrazole ring. BTT has been found to have numerous applications in scientific research, including its use as a fluorescent probe, a ligand for metal ions, and as a potential therapeutic agent. In
Scientific Research Applications
BTT has been found to have numerous applications in scientific research. One of the most significant applications of BTT is its use as a fluorescent probe. BTT has unique fluorescent properties that make it ideal for use in imaging studies. BTT has also been used as a ligand for metal ions, and as a potential therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of BTT is not fully understood. However, it has been suggested that BTT may act by inhibiting the activity of certain enzymes. BTT has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
BTT has been found to have numerous biochemical and physiological effects. BTT has been shown to inhibit the growth of cancer cells in vitro and in vivo. BTT has also been found to have anti-inflammatory properties and may have potential therapeutic effects for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using BTT in lab experiments is its unique fluorescent properties, which make it ideal for use in imaging studies. BTT is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using BTT in lab experiments is its potential toxicity. BTT has been found to be toxic to certain cell lines, and caution should be taken when handling this compound.
Future Directions
There are numerous future directions for the use of BTT in scientific research. One potential direction is the development of BTT as a therapeutic agent for the treatment of cancer and other diseases. Another future direction is the use of BTT as a fluorescent probe for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of BTT and its potential biochemical and physiological effects.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N8O2S/c1-2-7-8(20-5-19-7)3-6(1)18-10(13-16-17-18)21-4-9-11-14-15-12-9/h1-3H,4-5H2,(H,11,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPXRNUMACXNDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC4=NNN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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